molecular formula C12H13N5O2S2 B2730453 2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 898436-01-6

2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2730453
CAS No.: 898436-01-6
M. Wt: 323.39
InChI Key: OZNCYNUSBRLAFW-UHFFFAOYSA-N
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Description

2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that features a thiadiazole ring, a urea derivative, and a thioacetamide group

Preparation Methods

The synthesis of 2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a urea derivative and a thioacetamide group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .

Chemical Reactions Analysis

2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its use as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide include other thiadiazole derivatives and urea-based compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

Biological Activity

2-((5-(3-(p-Tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thiadiazole ring, a ureido group, and an acetamide moiety, which are known to contribute to various pharmacological effects. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H18N4O2S2C_{16}H_{18}N_{4}O_{2}S_{2} with a molecular weight of approximately 398.47 g/mol. The structural components include:

  • Thiadiazole Ring : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Ureido Group : Enhances interaction with biological targets.
  • Thioacetamide Moiety : Potentially contributes to the compound's reactivity and biological effects.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole scaffold often exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown efficacy against various bacterial strains and fungi. In laboratory studies, similar thiadiazole derivatives have demonstrated minimum inhibitory concentrations (MICs) in the range of 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .

Compound TypeMIC (mg/mL)Target Organism
Thiadiazole Derivative3.125S. aureus
Thiadiazole Derivative3.125E. coli

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with a similar structure have been found to induce apoptosis in cancer cells via mechanisms such as oxidative stress and DNA damage . The IC50 values for these compounds are often comparable to established anticancer drugs like etoposide.

CompoundIC50 (µM)Cell Line
This compound~20A2780 (Ovarian Cancer)
Etoposide~15A2780 (Ovarian Cancer)

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Protein Binding : Interaction with proteins or nucleic acids can disrupt cellular processes.
  • Oxidative Stress Induction : Similar compounds have shown to increase reactive oxygen species (ROS), leading to cell death in cancer cells.

Case Studies

Several studies have highlighted the biological activity of compounds related to the thiadiazole framework:

  • Antimicrobial Efficacy : A study reported that a thiadiazole derivative exhibited higher bioactivity against Phytophthora infestans, showcasing its potential in agricultural applications .
  • Anticancer Activity : Research on benzothiazole derivatives containing thiadiazole moieties demonstrated significant cytotoxic effects against multiple cancer cell lines, reinforcing the therapeutic potential of this scaffold .

Properties

IUPAC Name

2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S2/c1-7-2-4-8(5-3-7)14-10(19)15-11-16-17-12(21-11)20-6-9(13)18/h2-5H,6H2,1H3,(H2,13,18)(H2,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNCYNUSBRLAFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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